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Abstract

This technical guide provides a comprehensive overview of the physical and chemical
properties of 3-Aminobutanenitrile, a valuable chiral building block in organic synthesis. The
document consolidates available data on its fundamental characteristics, including identification
numbers, molecular structure, and key physical constants. Furthermore, it delves into the
compound's reactivity and stability, offering insights for its application in research and
development. This guide is intended to be a critical resource for professionals in the fields of
chemistry and drug discovery, facilitating the effective use of 3-Aminobutanenitrile in the
synthesis of complex molecules.

Introduction

3-Aminobutanenitrile, also known as [3-aminobutyronitrile, is a bifunctional organic compound
containing both a primary amine and a nitrile group. Its chiral center at the third carbon position
makes it a valuable intermediate in the asymmetric synthesis of various pharmaceutical and
biologically active compounds.[1] The hydrochloride salt of 3-Aminobutanenitrile is often
preferred for storage and handling due to its enhanced stability compared to the free base.[2]
This guide will focus on the properties of the free base, with relevant information on its
hydrochloride salt where applicable.
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Compound Identification and Molecular Structure

A clear identification of 3-Aminobutanenitrile is crucial for accurate research and sourcing.
The following table summarizes its key identifiers.

Identifier Value

IUPAC Name 3-aminobutanenitrile

CAS Number 16750-40-6[3]

Molecular Formula CaHsN2[3][4]

Molecular Weight 84.12 g/mol [4]

Canonical SMILES CC(CC#N)N[3]

inChi INChl=1S/C4H8N2/c1-4(6)2-3-
5/h4H,2,6H2,1H3[3]

InChlKey PPBSMPOYVPZOFM-UHFFFAOYSA-N|3]

For the (S)-enantiomer:

Identifier Value

CAS Number 679808-74-3[4]

Canonical SMILES C--INVALID-LINK--N

InChi INChl=1S/C4H8N2/c1-4(6)2-3-

5/h4H,2,6H2,1H3/t4-/m0/s1

| INChiKey | PPBSMPOYVPZOFM-BYPYZUCNSA-N |

For the (R)-enantiomer:
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Identifier

CAS Number

Value

Not readily available

Canonical SMILES

C--INVALID-LINK--N

InChl

INChl=1S/C4H8N2/c1-4(6)2-3-
5/h4H,2,6H2,1H3/t4-/m1/s1

| INnChiKey | PPBSMPOYVPZOFM-UHFFFAOYSA-N |

For the hydrochloride salt (racemic):

Identifier Value
CAS Number 50840-31-8
Molecular Formula CaHoCIN2

| Molecular Weight | 120.58 g/mol [5] |

Physical Properties

Experimentally determined physical property data for 3-Aminobutanenitrile is limited in the

public domain. The following table includes a combination of experimental and predicted data

to provide a comprehensive overview.

Property Value Notes

Boiling Point 186.5+13.0 °C Predicted

Density 0.914 + 0.06 g/cm? Predicted

pKa 7.18+£0.10 Predicted
Good solubility in organic

Solubility solvents such as ethanol and For the hydrochloride salt
acetone.[6]

Appearance White crystal For the hydrochloride salt[6]
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Chemical Properties and Reactivity

The chemical behavior of 3-Aminobutanenitrile is dictated by the presence of the nucleophilic
amine group and the electrophilic nitrile group.

¢ Nucleophilicity of the Amine Group: The primary amine is a good nucleophile and a base. It
readily reacts with acids to form ammonium salts, such as the hydrochloride salt. This is the
basis for the common method of preparing the stable hydrochloride salt for storage.[2]

» Reactivity of the Nitrile Group: The nitrile group can undergo a variety of chemical
transformations. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a
primary amine.

» Stability: The free base of 3-Aminobutanenitrile is less stable than its hydrochloride salt,
which is the preferred form for storage.[2]

Experimental Protocols

Detailed experimental protocols for the synthesis of 3-Aminobutanenitrile are not readily
available in peer-reviewed literature. However, a general approach for its synthesis can be
inferred from the well-established Strecker synthesis of a-amino acids.[7][8] This would involve
the reaction of propanal with ammonia and a cyanide source.

General Protocol for the Synthesis of 3-Aminobutanenitrile Hydrochloride from the Free Base:

A common method for preparing the more stable hydrochloride salt involves dissolving the 3-
Aminobutanenitrile free base in a suitable organic solvent, such as ethanol or methanol.[2]
Subsequently, hydrochloric acid (either as a gas or a concentrated aqueous solution) is
carefully added to the solution. The hydrochloride salt typically precipitates out of the solution
and can be isolated by filtration and further purified by recrystallization.

Spectral Data

While specific spectral data for 3-Aminobutanenitrile is not widely published, the expected
spectral characteristics can be predicted based on its structure.

Expected *H NMR Spectral Data:
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A multiplet corresponding to the proton at the chiral center (C3).

A doublet for the methyl protons at C4.

A multiplet for the methylene protons at C2.

A broad singlet for the amine protons.

Expected 3C NMR Spectral Data:

A signal for the nitrile carbon (C1).

A signal for the methylene carbon (C2).

A signal for the methine carbon at the chiral center (C3).

A signal for the methyl carbon (C4).
Expected IR Spectral Data:

o A characteristic sharp absorption band for the nitrile (C=N) stretch, typically in the range of
2210-2260 cm™1,

e N-H stretching vibrations for the primary amine, usually appearing as two bands in the region
of 3300-3500 cm™2.

e C-H stretching vibrations for the alkyl groups below 3000 cm~1,

Logical Relationships and Workflows

The following diagram illustrates a generalized workflow for the synthesis and purification of 3-
Aminobutanenitrile hydrochloride, based on the available information.
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Synthesis Workflow for 3-Aminobutanenitrile Hydrochloride
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Caption: Generalized workflow for the synthesis of 3-Aminobutanenitrile HCI.
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Conclusion

3-Aminobutanenitrile is a valuable chiral intermediate with significant potential in synthetic
organic chemistry, particularly in the development of novel pharmaceuticals. This guide has
summarized the currently available information on its physical and chemical properties. While
there is a notable lack of experimentally determined data in the public domain, the provided
information, including predicted values and general experimental approaches, serves as a
useful starting point for researchers. Further investigation into the experimental determination
of its physical properties and the development of detailed, optimized synthetic protocols would
be of great benefit to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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